synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
An In-depth Technical Guide to the Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
Abstract
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. (1-phenyl-1H-1,2,3-triazol-4-yl)methanol represents a critical building block, incorporating this privileged scaffold with a versatile hydroxymethyl functional group suitable for further elaboration. This guide provides a comprehensive technical overview of its synthesis, focusing on the principles, mechanisms, and practical execution of the most prevalent and efficient synthetic methodologies. We delve into the causality behind experimental choices, providing researchers and drug development professionals with a robust framework for reliable and scalable synthesis.
Introduction: The Strategic Importance of the 1,4-Disubstituted 1,2,3-Triazole Core
The 1,2,3-triazole ring system has emerged as a structure of immense interest in drug discovery, appearing in approved drugs such as the antibiotic Tazobactam.[1][2] Its value stems from its role as a bioisostere for amide bonds, its chemical stability, and its capacity for forming strong dipole and hydrogen-bond interactions, all while being synthetically accessible.[2] (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, in particular, is a valuable synthon, providing a stable, functionalized core for constructing more complex molecules for pharmaceutical and material applications.[3][4][5]
The classical synthesis of 1,2,3-triazoles, the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, suffers from significant drawbacks, including the need for elevated temperatures and a lack of regiocontrol, often yielding a mixture of 1,4- and 1,5-disubstituted isomers.[6][7][8] The advent of "Click Chemistry," a concept introduced by K. B. Sharpless, revolutionized this field by identifying reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[6][9] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides a solution to the limitations of the thermal Huisgen cycloaddition.[6][7][9]
The Gold Standard: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the definitive method for the , uniting its two constituent precursors, phenyl azide and propargyl alcohol , with near-perfect regioselectivity for the 1,4-isomer.[1][10] The reaction exhibits an extraordinary rate acceleration of 10⁷ to 10⁸ compared to its uncatalyzed counterpart and proceeds under mild, often aqueous, conditions, demonstrating broad functional group tolerance.[6]
The Catalytic Mechanism: A Rationale for Regioselectivity
Understanding the CuAAC mechanism is critical to appreciating its efficiency and selectivity. The process is not a concerted cycloaddition but a stepwise pathway involving copper acetylide intermediates.[7][11]
-
Formation of Copper(I)-Acetylide: The catalytic cycle begins with the coordination of the Cu(I) ion to the alkyne (propargyl alcohol). In the presence of a mild base or through the inherent acidity enhancement by copper coordination, the terminal alkyne proton is removed to form a highly nucleophilic copper-acetylide species.[7][11]
-
Azide Activation and Cyclization: Kinetic studies suggest a mechanism involving two copper centers, where one copper atom binds the acetylide and a second activates the terminal nitrogen of the azide.[7][11] This coordination facilitates the nucleophilic attack of the acetylide onto the terminal nitrogen of the azide, forming a six-membered copper-containing intermediate.[10]
-
Ring Contraction and Product Release: This intermediate undergoes rearrangement and reductive elimination to form the stable 1,2,3-triazole ring. Subsequent protonation releases the final product, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, and regenerates the Cu(I) catalyst for the next cycle.[7]
The coordination of both reactants to the copper catalyst(s) pre-organizes them in an orientation that overwhelmingly favors the formation of the 1,4-regioisomer.
Experimental Protocol: A Validated Approach
Materials & Equipment:
-
Phenyl azide (C₆H₅N₃)
-
Propargyl alcohol (HC≡CCH₂OH)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate (C₆H₇NaO₆)
-
Solvents: tert-Butanol and Deionized Water (1:1 v/v)
-
Round-bottom flask, magnetic stirrer, condenser
-
Standard work-up and filtration equipment
-
Analytical TLC plates (silica gel)
Step-by-Step Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenyl azide (1.0 mmol, 1.0 eq) and propargyl alcohol (1.2 mmol, 1.2 eq) in a 1:1 mixture of tert-butanol and water (20 mL). Stir the solution at room temperature until all reagents are fully dissolved.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 0.2 eq in 1 mL H₂O) and an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq in 1 mL H₂O). Causality Note: Using a slight excess of sodium ascorbate ensures the complete reduction of Cu(II) to the active Cu(I) state and prevents oxidative homo-coupling of the alkyne, a potential side reaction.[6]
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the dropwise addition of the copper(II) sulfate solution. The reaction is often accompanied by a slight color change.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane (1:1). The disappearance of the limiting reagent (phenyl azide) indicates completion. Reactions are typically complete within 12-24 hours.[13]
-
Work-up and Isolation: Upon completion, pour the reaction mixture into 50 mL of crushed ice/water. A precipitate of the product should form.[13] Collect the solid by vacuum filtration, washing thoroughly with cold water to remove residual salts and solvent.
-
Purification: The crude product is often of high purity. For analytical-grade material, recrystallize the solid from a suitable solvent system, such as ethyl acetate/hexane or an ethanol/water mixture.[14] Dry the purified white solid under vacuum.
One-Pot Synthesis: Enhancing Safety and Efficiency
A significant process improvement involves the in situ generation of phenyl azide, which avoids the isolation of this potentially unstable, low-molecular-weight azide.[15][16] One-pot procedures starting from aniline or phenylboronic acid have been developed, where diazotization followed by azidation, and subsequent cycloaddition occur in the same reaction vessel.[15][16][17] These methods are particularly valuable for library synthesis and large-scale production where operational safety is paramount.
Quantitative Data Summary
The CuAAC synthesis is consistently high-yielding. The following table summarizes typical conditions and outcomes for the synthesis of 1,4-disubstituted triazoles, including the target molecule.
| Catalyst System (mol%) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| 1-5% CuSO₄ / 10-20% NaAsc | t-BuOH / H₂O | Room Temp | 12-24 | >90% | [6] |
| 1% Cu/Fe Nanocatalyst | H₂O | Room Temp | 1-2 | ~94% | [18] |
| 10% CuSO₄ / 20% NaAsc | DMF / H₂O / n-BuOH | Room Temp | 24 | 85-95% | |
| Heterogeneous Cu/C | Dichloromethane (Flow) | 110 | < 3 min | >95% | [1] |
Alternative Pathways: The Importance of Regiochemical Control
While CuAAC is the optimal route to the target 1,4-isomer, a comprehensive guide must acknowledge complementary methods that provide access to other regioisomers, which may be crucial for structure-activity relationship (SAR) studies.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The Ruthenium-catalyzed reaction (RuAAC) is the primary method for selectively synthesizing 1,5-disubstituted 1,2,3-triazoles.[6][19]
-
Distinct Mechanism: Unlike CuAAC, the RuAAC pathway is believed to proceed via the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle. Subsequent reductive elimination yields the 1,5-triazole product.[6][19][20]
-
Broader Scope: A key advantage of RuAAC is its ability to catalyze the reaction of internal alkynes, providing access to fully substituted triazoles, a transformation not possible with CuAAC.[19]
Purification and Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized (1-phenyl-1H-1,2,3-triazol-4-yl)methanol.
-
Purification: As a hallmark of click chemistry, the crude product is often very clean, requiring minimal purification. Simple filtration followed by washing is typically sufficient.[6][16] For the highest purity, recrystallization from ethanol or ethyl acetate/hexane is effective.[14]
-
Characterization:
-
NMR Spectroscopy: ¹H NMR is highly diagnostic, showing a characteristic singlet for the C5-proton of the triazole ring around δ 7.9-8.2 ppm.[14] The methylene protons (-CH₂OH) appear as a singlet, and the phenyl protons exhibit their expected aromatic signals. ¹³C NMR will confirm the presence of all nine unique carbon atoms.
-
FT-IR Spectroscopy: Key stretches include a broad O-H band (~3300 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and characteristic ring vibrations for the phenyl and triazole groups in the fingerprint region.[21]
-
Mass Spectrometry: Provides confirmation of the molecular weight (175.19 g/mol ).[22]
-
Elemental Analysis: Confirms the elemental composition (C₉H₉N₃O).[21]
-
Table of Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 103755-58-4 | [3][22] |
| Molecular Formula | C₉H₉N₃O | [3][22] |
| Molecular Weight | 175.19 g/mol | [22] |
| Appearance | White to off-white solid | [21] |
| Topological Polar Surface Area | 50.9 Ų | [22] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 2 | [3] |
Conclusion
The is most effectively and reliably achieved via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This method embodies the principles of click chemistry, offering high yields, operational simplicity, mild reaction conditions, and excellent regioselectivity. The protocol detailed herein, utilizing an in situ generated Cu(I) catalyst, represents a trustworthy and validated system for producing this key synthetic intermediate. For researchers and drug development professionals, a firm grasp of this methodology, along with an understanding of complementary catalytic systems like RuAAC for regiochemical diversity, is essential for leveraging the full potential of the 1,2,3-triazole scaffold in the creation of novel chemical entities.
References
-
One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides. Organic Letters - ACS Publications. [Link]
-
Click Chemistry Inspired One-Pot Synthesis of 1, 4-disubstituted 1, 2, 3-triazoles and Their Src Kinase Inhibitory Activity. Chapman University Digital Commons. [Link]
-
One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Aldehydes and Amines. ResearchGate. [Link]
-
One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides. American Chemical Society. [Link]
-
Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. Semantic Scholar. [Link]
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health (NIH). [Link]
-
One-Pot Synthesis of 1,4-Diphenyl-1H-1,2,3-triazole under Different Conditions. IntechOpen. [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal. [Link]
-
Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Royal Society of Chemistry. [Link]
-
Mechanism for cycloadditions of phenyl azide with various propargyl ethers. ResearchGate. [Link]
-
Synthesis of novel 1H-1,2,3-triazol-1-yl-N- phenylacetamide Derivatives using Click Chemistry Via (CuAAC) Approach. International Journal of Scientific Research in Science and Technology. [Link]
-
Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Request PDF on ResearchGate. [Link]
-
Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]
-
CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. [Link]
-
Click chemistry. Wikipedia. [Link]
-
Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. PubMed. [Link]
-
1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. ResearchGate. [Link]
-
Innovation of some novel complexes based on 1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazol‐4‐yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies. ResearchGate. [Link]
-
(1-phenyl-1H-1,2,3-triazol-4-yl)methanol. PubChem - NIH. [Link]
-
A practical flow synthesis of 1,2,3-triazoles. RSC Publishing. [Link]
-
(1-phenyl-1h-1,2,3-triazol-4-yl)methanol. PubChemLite. [Link]
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]
-
The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. PubMed. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. [Link]
Sources
- 1. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]
- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijisrt.com [ijisrt.com]
- 14. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | C9H9N3O | CID 708707 - PubChem [pubchem.ncbi.nlm.nih.gov]
